molecular formula C22H17FN4O2S2 B2543376 4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-57-5

4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Cat. No.: B2543376
CAS No.: 1115896-57-5
M. Wt: 452.52
InChI Key: UBMCTHJGZAMBLR-UHFFFAOYSA-N
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Description

4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a synthetic organic compound featuring a complex structure that incorporates morpholine, piperazine, and thiazole heterocyclic moieties. These structural components are frequently employed in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates . Compounds containing morpholine and piperazine rings are of significant research interest and have been investigated as inhibitors for various biological targets, such as PI3 kinase in oncology research and FGFR4 in targeted therapies . Furthermore, derivatives of these heterocycles are being explored for the treatment of other conditions, including diabetes mellitus, due to their ability to improve metabolic parameters . The specific research applications and biological activity profile of this compound are an area for further investigation, positioning it as a valuable chemical tool for developing novel therapeutic agents. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMCTHJGZAMBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, a piperazine moiety, and a thiazole structure, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure incorporates multiple functional groups that may interact with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs) and inhibition of serine hydrolases like monoacylglycerol lipase (MAGL). These interactions can lead to significant alterations in neurotransmitter levels and cellular signaling pathways, which are critical in pain modulation, mood regulation, and inflammation response.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReferences
MAGL Inhibition Inhibits monoacylglycerol lipase, leading to increased levels of endocannabinoids.
Antinociceptive Demonstrates pain relief in models of inflammatory and neuropathic pain.
Mood Enhancement Potentially enhances mood through cannabinoid receptor activation.
Anti-inflammatory May reduce inflammation by modulating endocannabinoid signaling pathways.

Case Studies

  • Study on MAGL Inhibition : A study demonstrated that similar compounds could enhance the levels of 2-arachidonoylglycerol (2-AG) in rodent models, providing significant antinociceptive effects without causing adverse synaptic depression at lower doses. This suggests a favorable therapeutic window for managing chronic pain conditions while minimizing side effects .
  • Behavioral Studies : In behavioral assays, compounds structurally related to this compound exhibited anxiolytic-like effects in rodent models, indicating potential applications in treating anxiety disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of this compound:

  • Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes; specific pathways need further investigation.
  • Excretion : Primarily renal excretion anticipated based on structural characteristics.

Toxicological studies are necessary to determine the safety profile and identify any potential adverse effects associated with long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Thiazole vs. Quinoline Derivatives

Compounds C1–C7 () replace the thiazole core with a quinoline scaffold. These derivatives feature a piperazine-linked carbonyl group at position 4 of the quinoline, with aryl substituents (e.g., Br, Cl, CF₃) at position 2. Key differences:

  • Electronic effects: Quinoline’s extended aromatic system may enhance π-π stacking compared to thiazole’s smaller conjugated system.
  • Substituent diversity : Halogens and electron-withdrawing groups (e.g., CF₃) in C1–C7 modulate solubility and binding affinity, whereas the tetrahydrofuran group in the target compound introduces chirality and ether-based hydrogen bonding .
Thiazole vs. Pyridazinone and Triazolone Systems

and describe morpholine-containing compounds with pyridazinone or triazolone cores. For example, 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () replaces thiazole with a triazolone ring. This alters hydrogen-bonding capacity and metabolic stability due to the triazolone’s urea-like structure .

Piperazine and Morpholine Modifications

Piperazine-Linked Functional Groups
  • Tetrahydrofuran-2-ylcarbonyl vs. Aryl Carbonyls: The target compound’s tetrahydrofuran substituent contrasts with aryl carbonyl groups in compounds like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholino-pyridazin-3(2H)-one ().
  • Methylsulfonyl vs. Tetrahydrofuran: The compound in (4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-thieno[3,2-d]pyrimidin-4-yl)morpholine) substitutes the tetrahydrofuran with a methylsulfonyl group, enhancing electron-withdrawing effects and possibly metabolic resistance .
Morpholine Positioning

In Example 13 (), morpholine is attached via a sulfanyl linker to a pyridine-3,5-dicarbonitrile scaffold. The target compound’s direct methyl linkage may offer greater conformational rigidity compared to the sulfanyl bridge, affecting target binding .

Physicochemical and Pharmacological Properties

Crystallinity and Solubility
  • Compounds in and crystallize from ethyl acetate or DMF, yielding solids with planar or near-planar conformations. The target compound’s tetrahydrofuran group may disrupt crystallinity, increasing amorphous character and solubility .
  • ’s compound includes a methylsulfonyl group, which typically enhances solubility but may reduce membrane permeability .
Pharmacological Implications

The tetrahydrofuran moiety could influence receptor selectivity compared to halogenated analogs .

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